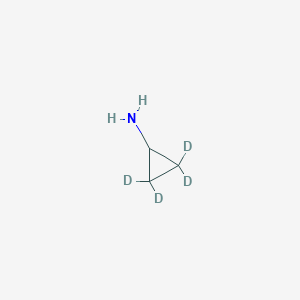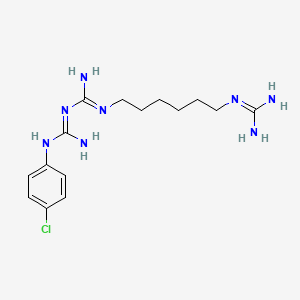
Cyclopropyl-2,2,3,3-d4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl-2,2,3,3-d4-amine is a compound involving a cyclopropyl group and an amine function. The cyclopropyl group is known for its unique ring strain and reactivity, making it a subject of interest in organic synthesis.
Synthesis Analysis
- Ring-opening cyclization of alkylidenecyclopropyl ketones with amines is an efficient method for synthesizing pyrroles, which may relate to the synthesis routes of cyclopropyl amines (Lianghua Lu, Guofei Chen, Shengming Ma, 2006).
- Electrophilic amination of cyclopropanols has been used to synthesize β-aminoketones, indicating a possible pathway for introducing the amine group into cyclopropyl structures (Zhishi Ye, M. Dai, 2015).
Molecular Structure Analysis
- Cyclopropanes , the core of cyclopropyl amines, are known for their ring strain and unique reactivity, impacting the molecular structure and reactivity of the compound. However, specific details on the molecular structure of Cyclopropyl-2,2,3,3-d4-amine are not directly available in the literature.
Chemical Reactions and Properties
- Oxo-amination of aryl cyclopropanes can be used to construct β-amino ketone derivatives, which might be relevant for understanding the reactivity of cyclopropyl amines (Liang Ge et al., 2019).
- Nucleophilic amine ring-opening cyclizations of cyclopropanes have been studied, providing insight into potential reactions involving cyclopropyl amines (M. C. Martin, Dadasaheb V. Patil, Stefan France, 2014).
Physical Properties Analysis
- The physical properties of Cyclopropyl-2,2,3,3-d4-amine, such as melting and boiling points, solubility, and density, are not directly discussed in the available literature.
Chemical Properties Analysis
- Lewis acid-catalyzed ring-opening of cyclopropanes with amine nucleophiles shows the potential for chemical transformations in cyclopropyl amine compounds (Olga Lifchits, André B Charette, 2008).
- Cyclopropanation reactions involving enamines and trimethylsilyl enol ethers suggest methods for introducing and manipulating cyclopropyl groups (R. Kadikova et al., 2015).
Applications De Recherche Scientifique
Applications in Fragrance Chemistry
Cyclopropanation methods have revolutionized fragrance chemistry by enabling the synthesis of Δ-compounds with superior olfactory impacts. Advanced cyclopropanation techniques, such as those developed by Givaudan, have led to the creation of high-impact Δ-fragrance ingredients like Javanol®, Serenolide®, Toscanol®, and Pashminol®. These methods, including Al- and Mg-mediated cyclopropanation, highlight the potential of cyclopropyl derivatives in developing new fragrance compounds with enhanced sensory profiles and environmental benefits (Schröder, 2014).
Advances in Organic Synthesis
The oxyfunctionalization of cyclopropane derivatives represents a direct approach towards synthesizing carbonylcyclopropanes, which are crucial intermediates in organic synthesis. This method allows for efficient transformations while meeting atom economy requirements. Various powerful oxidants, including ozone and dioxiranes, facilitate the oxidation of cyclopropane-containing compounds, demonstrating the versatility of cyclopropane derivatives in synthetic chemistry (Sedenkova et al., 2018).
Control of Organic Reactivity
Research into controlling the regio- and stereoselectivity of organic reactions via neighboring groups and organometallics has shed light on the strategic use of cyclopropane rings. These studies have led to novel methodologies for the cleavage and functionalization of cyclopropane rings, offering new routes to complex molecular architectures. This area of research underscores the role of cyclopropyl groups in enhancing synthetic strategies and the design of new drugs and materials (Kočovský, 1994).
Cyclodextrin Applications in Drug Delivery
The interaction of cyclodextrins with various compounds, including cyclopropyl-amine derivatives, has significant implications for drug delivery. Cyclodextrins can form inclusion complexes with drugs, improving their solubility, stability, and bioavailability. This property is particularly relevant for modifying the pharmacokinetic profiles of drugs and enhancing their therapeutic efficacy (Challa et al., 2005).
Propriétés
IUPAC Name |
2,2,3,3-tetradeuteriocyclopropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N/c4-3-1-2-3/h3H,1-2,4H2/i1D2,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJDQJBWANPRPF-LNLMKGTHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])N)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
61.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-2,2,3,3-d4-amine | |
CAS RN |
1051418-97-3 |
Source


|
| Record name | 1051418-97-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)](/img/structure/B1142154.png)




![(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1142173.png)